Cas no 1468602-02-9 (3-Hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid)

3-Hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid structure
1468602-02-9 structure
Productnaam:3-Hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid
CAS-nummer:1468602-02-9
MF:C11H12O3S
MW:224.276182174683
CID:5702676
PubChem ID:65989488

3-Hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid
    • 3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid
    • 3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylicacid
    • 1468602-02-9
    • AKOS015331570
    • EN300-1122386
    • CS-0288409
    • Cyclobutanecarboxylic acid, 3-hydroxy-1-(phenylthio)-
    • 3-Hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid
    • Inchi: 1S/C11H12O3S/c12-8-6-11(7-8,10(13)14)15-9-4-2-1-3-5-9/h1-5,8,12H,6-7H2,(H,13,14)
    • InChI-sleutel: GXXNFKHOKUAJQN-UHFFFAOYSA-N
    • LACHT: S(C1C=CC=CC=1)C1(C(=O)O)CC(C1)O

Berekende eigenschappen

  • Exacte massa: 224.05071541g/mol
  • Monoisotopische massa: 224.05071541g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 3
  • Complexiteit: 242
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 82.8Ų
  • XLogP3: 1.8

Experimentele eigenschappen

  • Dichtheid: 1.39±0.1 g/cm3(Predicted)
  • Kookpunt: 434.8±45.0 °C(Predicted)
  • pka: 3.53±0.40(Predicted)

3-Hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-1122386-10g
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid
1468602-02-9 95%
10g
$4236.0 2023-10-27
Enamine
EN300-1122386-0.5g
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid
1468602-02-9 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1122386-0.25g
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid
1468602-02-9 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1122386-2.5g
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid
1468602-02-9 95%
2.5g
$1931.0 2023-10-27
Enamine
EN300-1122386-0.05g
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid
1468602-02-9 95%
0.05g
$827.0 2023-10-27
Enamine
EN300-1122386-5.0g
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid
1468602-02-9
5g
$3645.0 2023-06-09
Enamine
EN300-1122386-1g
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid
1468602-02-9 95%
1g
$986.0 2023-10-27
Enamine
EN300-1122386-10.0g
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid
1468602-02-9
10g
$5405.0 2023-06-09
Enamine
EN300-1122386-0.1g
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid
1468602-02-9 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1122386-1.0g
3-hydroxy-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid
1468602-02-9
1g
$1256.0 2023-06-09
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